Researchers face workflow re-optimization when substituting ethoxy with methoxy/hydroxy analogs due to altered melting points and lipophilicity. This phenylalkanoic acid provides a defined scaffold.
- Distinct ethoxy substituent increases molecular weight and thermal stability (MP 61-64°C), enabling higher-temperature reactions and simplified recrystallization.
- Direct precursor for lipoxygenase inhibition research and SAR studies requiring altered steric bulk & electron density.
- Solid form (98% purity) ensures reliable handling and physical stability during intermediate storage.
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
CAS No.58472-30-3
Cat. No.B3145903
⚠ Attention: For research use only. Not for human or veterinary use.
4-(4-Ethoxyphenyl)butanoic acid is a phenylalkanoic acid derivative characterized by a 4-ethoxy substituent on its phenyl ring . This structural feature is the primary point of differentiation from its 4-methoxy and 4-hydroxy analogs. It is primarily utilized as a versatile small molecule scaffold in organic synthesis and as a precursor for more complex molecules . The compound is typically supplied as a solid with a reported purity of up to 98% .
1
Small-molecule scaffold
Versatile phenylalkanoic acid building block for organic synthesis
2
4-Ethoxy substitution
Distinct steric and electronic profile for SAR probe design
3
Solid format
Reported high-purity solid suitable for controlled synthesis and characterization
Why Generic Substitution with Analogs Fails
Substituting the ethoxy group of 4-(4-ethoxyphenyl)butanoic acid with a methoxy or hydroxy group results in quantifiably different physicochemical properties that can impact synthesis and formulation . The ethoxy group increases both molecular weight and lipophilicity compared to its analogs, which directly affects the compound's melting point, boiling point, and density [1]. These differences necessitate adjustments in reaction conditions (e.g., temperature, solvent selection) and purification methods. Furthermore, the specific substitution pattern on the phenyl ring imparts distinct chemical and biological properties, making it a unique building block for structure-activity relationship (SAR) studies [2]. Therefore, generic substitution is not scientifically justifiable without re-optimization of the entire synthetic or experimental workflow.
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Replacing the ethoxy group with methoxy or hydroxy changes lipophilicity, melting point, and boiling point — reaction and purification conditions may not transfer directly.
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Density and solid-state packing differ across analogs; biphasic extraction and formulation behavior require re-optimization.
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Distinct ring substitution pattern means SAR conclusions cannot be extrapolated from methoxy or hydroxy analogs without experimental validation.
[2] Record details – Medical University of Lublin. MeSH Concept: 4-(4-Ethoxyphenyl)butanoic acid. View Source
Physicochemical Differentiation from In-Class Analogs
Melting Point: Ethoxy vs. Methoxy Derivative
The ethoxy-substituted compound exhibits a higher melting point than its methoxy analog. This indicates stronger intermolecular forces in the solid state, which can be advantageous for purification by recrystallization and for solid-state formulation stability .
Melting point comparisonData to verify
Target61–64 °C
vs
4-Methoxy analog56–59 °C
Δ +2–8 °C
May support recrystallization and solid-form stability screening
Literature values; verify under your laboratory conditions
A higher melting point can simplify purification by recrystallization and enhance the stability of solid formulations, reducing the risk of degradation during storage and shipping.
The ethoxy-substituted compound demonstrates a higher predicted boiling point than its methoxy analog. This difference is critical for designing high-temperature reactions or for separation processes like distillation .
Boiling point predictionPredicted
Target (pred.)348.0±17.0 °C
vs
4-Methoxy analog334.8 °C
Δ ~13.2 °C
Relevant for high-temperature reaction design and distillation
This property is essential for determining the thermal limits of reaction conditions and for evaluating the compound's suitability in processes involving heating or distillation.
Density: Ethoxy vs. Methoxy and Hydroxy Derivatives
The ethoxy group results in a density that is intermediate between the lighter methoxy and the heavier, more polar hydroxy analog. This can influence the compound's behavior in biphasic systems and its packing density in solid formulations [1].
Density across analogsData to verify
Target (pred.)1.093±0.06 g/cm³
vs
4-Methoxy (pred.)1.116±0.06
Δ –0.023
Hydroxy analog: 1.214 g/cm³
May influence biphasic extraction and solid-state packing
Predicted values; verify experimentally for formulation work
A direct, quantitative comparison of the biological activity (e.g., IC50, Ki) of 4-(4-ethoxyphenyl)butanoic acid against a specific target versus its closest analogs is not available in the primary scientific literature. While the compound has been noted as a potential lipoxygenase inhibitor and antioxidant [1], specific potency data against defined comparators is absent. Consequently, any claims of biological superiority over in-class compounds cannot be substantiated with quantitative, head-to-head evidence at this time.
Biological potencySource review
No head-to-head IC50/Ki data against closest analogs available in primary literature.
Select on physicochemical properties; not on unverified biological superiority
This limitation is critical for procurement decisions. The compound should be selected for its unique structural and physicochemical properties as a synthetic building block, not for unverified, superior biological performance.
Biological ActivityInhibitorResearch Tool
[1] Record details – Medical University of Lublin. MeSH Concept: 4-(4-Ethoxyphenyl)butanoic acid. View Source
Validated Procurement Application Scenarios
Synthesis Requiring Enhanced Lipophilicity and Thermal Stability
Procure this compound as a synthetic building block when the target molecule requires increased lipophilicity and thermal stability compared to methoxy or hydroxy analogs. The higher boiling and melting points of 4-(4-ethoxyphenyl)butanoic acid make it suitable for reactions conducted at elevated temperatures and for simplifying purification via recrystallization.
Structure-Activity Relationship (SAR) Studies
Utilize 4-(4-ethoxyphenyl)butanoic acid as a key intermediate in medicinal chemistry SAR studies. Its distinct ethoxy substitution pattern on the phenyl ring provides a unique structural probe for investigating the effects of increased steric bulk and altered electron density on biological target binding, differentiating it from the more common methoxy or hydroxy scaffolds [1].
Formulation Development with Defined Solid-State Properties
Incorporate this compound into early-stage formulation development where a defined, higher melting point solid (61-64 °C) is advantageous . This property can improve the physical stability of the drug substance or a key intermediate during processing and storage, offering a potential advantage over its lower-melting analogs .
Chemical Biology Tool for Lipoxygenase Pathways
Based on its reported, though not quantitatively compared, activity as a lipoxygenase inhibitor [2], this compound can be procured as a research tool for probing arachidonic acid metabolism. However, this application requires careful validation and is not a substitute for a well-characterized, potent, and selective tool compound due to the lack of comparative potency data.
Application
Selection Property
Validation Focus
Synthesis with lipophilic and thermal requirements
Higher lipophilicity and thermal tolerance vs. methoxy/hydroxy analogs
Boiling point and melting point review
SAR studies (distinct alkoxy substitution)
4-Ethoxy steric/electronic probe
Physicochemical comparison with methoxy/hydroxy scaffolds
Solid-state formulation research
Reported higher-melting solid (61–64 °C)
Recrystallization and solid-form stability screening
[2] Record details – Medical University of Lublin. MeSH Concept: 4-(4-Ethoxyphenyl)butanoic acid. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.